molecular formula C13H14BrF3O2 B2907227 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid CAS No. 1549672-21-0

2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid

Cat. No.: B2907227
CAS No.: 1549672-21-0
M. Wt: 339.152
InChI Key: DGHZZJYVAQASRA-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid ( 1549672-21-0) is a high-purity organic compound with a molecular formula of C13H14BrF3O2 and a molecular weight of 339.15 g/mol . This reagent is offered with a guaranteed purity of 95% or higher and is intended solely for research and development purposes. Compounds featuring a trifluoroalkyl group, such as the 6,6,6-trifluorohexanoic acid chain in this molecule, are of significant interest in medicinal and agrochemical research. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence a molecule's acidity, metabolic stability, and its ability to interact with biological targets . The inclusion of a bromophenylmethyl moiety further enhances its utility as a versatile synthetic intermediate, providing a site for further functionalization via metal-catalyzed cross-coupling reactions. Researchers can employ this building block in the synthesis of more complex molecules for various applications, including drug discovery and the development of new materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage guidelines.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O2/c14-11-5-1-3-9(8-11)7-10(12(18)19)4-2-6-13(15,16)17/h1,3,5,8,10H,2,4,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHZZJYVAQASRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid typically involves the following steps:

    Bromination: The starting material, benzyl alcohol, undergoes bromination to form 3-bromobenzyl alcohol.

    Grignard Reaction: The 3-bromobenzyl alcohol is then converted to 3-bromobenzyl bromide, which reacts with magnesium to form the corresponding Grignard reagent.

    Addition to Trifluorohexanoic Acid: The Grignard reagent is reacted with 6,6,6-trifluorohexanoic acid chloride under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Grignard reaction and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) under appropriate conditions.

Major Products:

    Oxidation: Bromophenyl ketones, bromophenyl carboxylic acids.

    Reduction: Dehalogenated products, such as phenylmethyl derivatives.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interaction of trifluoromethylated compounds with biological systems.

Industry:

    Materials Science: Explored for its use in the development of new materials with specific properties, such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name CAS Number Substituents Functional Groups
6,6,6-Trifluorohexanoic acid 764-64-7 None (parent acid) Carboxylic acid
6-(2-Bromophenyl)-6-oxohexanoic acid 898765-24-7 2-Bromophenyl, oxo group at C6 Carboxylic acid, ketone
Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate 898792-97-7 3,5-Bis(trifluoromethyl)phenyl, ethyl ester Ester, ketone
Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid 2230472-61-2 Fmoc-protected amino group at C2 Carboxylic acid, amine
  • Trifluoromethyl Positioning: Unlike 6,6,6-trifluorohexanoic acid (51), the target compound incorporates a 3-bromophenylmethyl group, which may enhance lipophilicity and receptor binding compared to the unsubstituted parent acid .
  • Halogen vs. Trifluoromethyl: The 3-bromo substituent in the target compound contrasts with the 3,5-bis(trifluoromethyl)phenyl group in Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate.
  • Functional Group Variations: The presence of an oxo group in 6-(2-Bromophenyl)-6-oxohexanoic acid introduces a ketone, which may alter reactivity (e.g., susceptibility to nucleophilic attacks) compared to the saturated hexanoic acid chain in the target compound .

Biological Activity

2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a trifluoroalkyl moiety. Its molecular formula is C13H14BrF3O2, and it has a molecular weight of 335.15 g/mol. The trifluoromethyl group contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Anti-inflammatory Effects

A related compound was investigated for its anti-inflammatory properties. The mechanism involved the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. While direct studies on this compound are scarce, the presence of similar functional groups in other compounds suggests potential anti-inflammatory activity .

Anticancer Activity

There is growing interest in the anticancer properties of halogenated compounds. Some studies have shown that brominated derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. The trifluoromethyl group may also enhance cytotoxicity by affecting membrane permeability .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity (e.g., G-protein coupled receptors), influencing signaling pathways linked to inflammation and cancer.
  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interaction with cellular membranes, altering permeability and transport mechanisms.

Case Studies

  • HIV Replication Inhibition : A study reported that similar compounds demonstrated a significant reduction in HIV replication rates in cell cultures, suggesting that this compound could have similar effects if tested .
  • Anti-inflammatory Activity : A derivative was shown to reduce inflammation markers in animal models of arthritis. This points towards the potential for this compound to exhibit similar effects through modulation of inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid, and what are their limitations?

  • Methodological Answer : The compound is synthesized via fluorination of hexanedioic acid (or its esters) using SF₄ in HF to introduce trifluoromethyl groups, followed by coupling with a 3-bromophenylmethyl moiety. A critical step involves potassium tert-butoxide-mediated elimination to form the trifluorohexanoic acid backbone. However, yields for fluorination reactions rarely exceed 50% due to side reactions and incomplete conversion. Catalytic optimization (e.g., Solvias AG methods) and ester protection (e.g., ethyl ester intermediates) have been explored but require further refinement .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the trifluorohexanoic acid backbone (δ ~2.5 ppm for CH₂ adjacent to CF₃) and 3-bromophenylmethyl substitution (aromatic protons at δ 7.2–7.5 ppm). ¹⁹F NMR detects the -CF₃ group (δ ~-70 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretches (1700–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M-H]⁻ at m/z ~326) and fragmentation patterns (e.g., loss of COOH or Br groups) .

Q. How does the bromophenylmethyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The 3-bromophenylmethyl group introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents (e.g., water) but enhancing stability toward nucleophilic attack. Solubility can be improved via esterification (e.g., methyl/ethyl esters) or salt formation (e.g., sodium carboxylate). Reactivity studies should compare para- and meta-substituted analogs to isolate electronic vs. steric contributions .

Advanced Research Questions

Q. What strategies can mitigate low yields in the fluorination of hexanedioic acid derivatives?

  • Methodological Answer :

  • Alternative Fluorinating Agents : Replace SF₄/HF with DAST (diethylaminosulfur trifluoride) or XtalFluor-E to improve safety and efficiency.
  • Protection-Deprotection : Use ethyl ester intermediates (e.g., monoethyl hexanedioate) to stabilize the carboxylic acid during fluorination.
  • Catalytic Optimization : Collaborate with catalysis experts (e.g., Solvias AG) to explore transition-metal catalysts or flow chemistry setups for better regiocontrol .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by the -CF₃ and Br groups.
  • Molecular Docking : Simulate binding to targets like acetylcholinesterase (using PDB structures) to rationalize bioactivity data (e.g., EC₈₀ values in insect models).
  • QSAR Studies : Corrogate substituent effects (e.g., Hammett σ values) with experimental bioactivity to predict modifications for enhanced potency .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated trifluorohexanoic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Adopt OECD guidelines for in vitro/in vivo studies (e.g., Nilaparvata lugens systemic activity assays) to minimize variability.
  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
  • Meta-Analysis : Compare EC₈₀/LD₅₀ data across analogs (e.g., 3-bromo vs. 4-bromo derivatives) to isolate structural determinants of toxicity or efficacy .

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